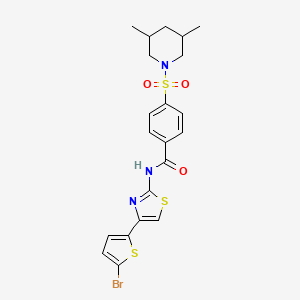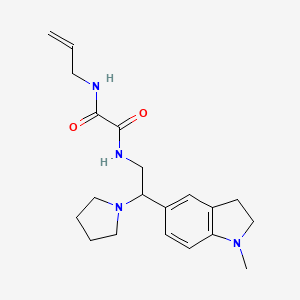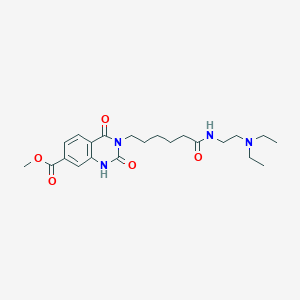![molecular formula C16H21NO4 B2451047 5-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid CAS No. 187389-79-3](/img/structure/B2451047.png)
5-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid” is a derivative of glutamic acid . It has a molecular weight of 289.33 . Another related compound is “6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid” which is a synthesized molecule that belongs to the family of fatty acid amides.
Synthesis Analysis
The synthesis of a related compound, “6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid”, involves a multi-step process that includes the reaction of 5-amino-1-pentanol with various reagents.
Molecular Structure Analysis
The InChI code for “(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid” is 1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m0/s1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid”, include a molecular weight of 289.33 . Another related compound, “2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonylpentanoic acid”, has a molecular weight of 270.28500 .
科学的研究の応用
Central Nervous System Effects
- Tetrahydronaphthalene derivatives were found to affect central serotonergic (5-HT1A) and dopaminergic (D2) systems, with certain amino isomers showing varying affinity for D2 and 5-HT1A receptors. This was reflected both in vitro and in vivo studies, indicating potential neurological applications (Stjernlöf et al., 1993).
Tumor Inhibitory and Antioxidant Activity
- New polyfunctionally substituted tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties were synthesized. These compounds exhibited notable tumor inhibitory and antioxidant activities, with certain derivatives showing promise against liver cancer cells (Hamdy et al., 2013).
Serotonin Receptor Affinity
- A study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides revealed their affinity and activity for the 5-HT7 receptor. Certain lipophilic substituents led to high-affinity agonists, while others influenced antagonistic activity, indicating potential for psychiatric or neurologic therapeutic applications (Leopoldo et al., 2007).
Potential for CNS Disease Treatment
- The synthesis of a carbon-11-labeled RXR partial agonist, derived from the tetrahydronaphthalene structure, was developed for PET imaging. This indicated the compound's potential distribution to the brain, suggesting applications in treating central nervous system diseases like Alzheimer's and Parkinson's (Shibahara et al., 2017).
Safety and Hazards
特性
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13-9-5-6-10-11(13)7-4-8-12(10)14(18)19/h4,7-8,13H,5-6,9H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBONQSYJIGEGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2=C1C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2450967.png)
![N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide](/img/structure/B2450971.png)

![5-(Difluoromethyl)-3-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B2450973.png)



![(E)-N-(4-methoxyphenyl)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)hydrazinecarbothioamide](/img/structure/B2450980.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2450982.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2450984.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2450985.png)
![1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride](/img/structure/B2450987.png)